4-{2-Azabicyclo[2.2.1]heptan-2-yl}-3-methylbenzonitrile
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Description
“4-{2-Azabicyclo[2.2.1]heptan-2-yl}-3-methylbenzonitrile” is a compound with the CAS Number: 1248204-26-3 . It has a molecular weight of 212.29 .
Synthesis Analysis
The synthesis of similar azabicyclo compounds has been reported in the literature . For instance, a general approach to 3-azabicyclo[3.1.1]heptanes by reduction of spirocyclic oxetanyl nitriles was developed . The core was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .Molecular Structure Analysis
The InChI Code of the compound is 1S/C14H16N2/c1-10-6-11(8-15)3-5-14(10)16-9-12-2-4-13(16)7-12/h3,5-6,12-13H,2,4,7,9H2,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, reactions involving similar azabicyclo compounds have been studied . For example, a general approach to 3-azabicyclo[3.1.1]heptanes by reduction of spirocyclic oxetanyl nitriles was developed .Scientific Research Applications
Synthesis of Novel Compounds
Research has explored the use of 2-azabicyclo[2.2.1]heptane derivatives in synthesizing novel compounds. A study highlighted the synthesis of epibatidine analogs using a straightforward method involving 7-azabicyclo[2.2.1]heptane-1-carbonitriles, starting from cyclohexanones. This process led to the creation of five new epibatidine analogs (Heugebaert et al., 2010).
Advancements in Organic Chemistry
In organic chemistry, 2-azabicyclo[2.2.1]heptane derivatives have been utilized for various purposes. For instance, they have been used in organocatalytic aldol reactions, demonstrating better selectivity than their monocyclic analogs (Armstrong et al., 2009). Additionally, studies have focused on synthesizing enantiopure analogues of 3-hydroxyproline, utilizing 2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids (Avenoza et al., 2002).
Development of PET Radioligands
Derivatives of 7-azabicyclo[2.2.1]heptane have been studied for their potential as ligands in positron emission tomography (PET) imaging of nicotinic acetylcholine receptors. This research included the synthesis of novel compounds and their in vivo enantioselectivity assessments in rodents and baboons (Gao et al., 2007).
Exploration in Medicinal Chemistry
In medicinal chemistry, the synthesis of 4-oxa-1-azabicyclo[3.2.0]heptan-7-one derivatives has been reported, examining their antitumor activity and structure-activity relationship. This study revealed variations in antitumor activity based on structural changes (Singh & Micetich, 2003).
Properties
IUPAC Name |
4-(2-azabicyclo[2.2.1]heptan-2-yl)-3-methylbenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-10-6-11(8-15)3-5-14(10)16-9-12-2-4-13(16)7-12/h3,5-6,12-13H,2,4,7,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVMEZAXUCNDLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)N2CC3CCC2C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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